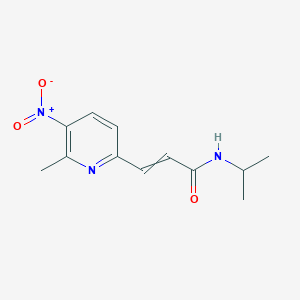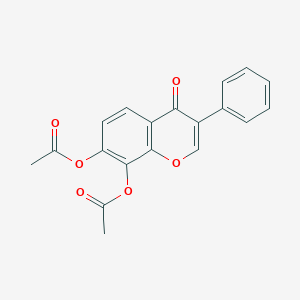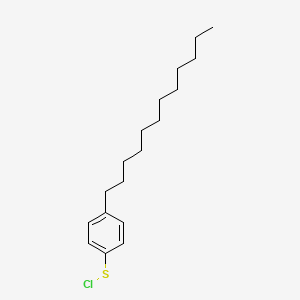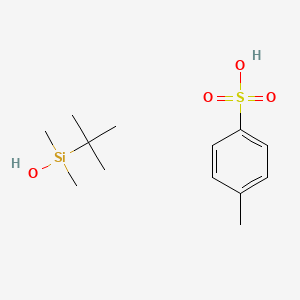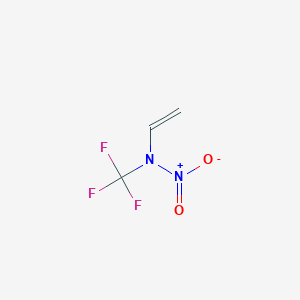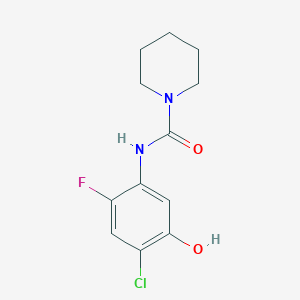
9-Fluoro-9-(2-methylphenyl)-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Fluoro-9-(2-methylphenyl)-9H-fluorene: is a fluorinated organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons with a wide range of applications in organic electronics, photonics, and materials science. The presence of a fluorine atom and a methylphenyl group in its structure makes this compound unique and potentially useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-9-(2-methylphenyl)-9H-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with fluorene and 2-methylphenyl derivatives.
Fluorination: The fluorene core is fluorinated using a suitable fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Substitution Reaction: The 2-methylphenyl group is introduced via a Friedel-Crafts alkylation reaction using an appropriate catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Fluorination: Large-scale fluorination using continuous flow reactors to ensure uniformity and efficiency.
Catalytic Processes: Use of advanced catalytic systems to enhance the yield and selectivity of the desired product.
Purification: High-performance liquid chromatography (HPLC) or recrystallization techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-Fluoro-9-(2-methylphenyl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or methylphenyl positions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Aluminum chloride (AlCl3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted fluorenes
Applications De Recherche Scientifique
9-Fluoro-9-(2-methylphenyl)-9H-fluorene has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.
Mécanisme D'action
The mechanism of action of 9-Fluoro-9-(2-methylphenyl)-9H-fluorene involves its interaction with molecular targets and pathways, which can vary depending on its application. For example:
In Organic Electronics: The compound’s electronic properties, such as its ability to transport charge and emit light, are crucial for its function in OLEDs and photovoltaic cells.
In Biological Systems: The fluorine atom can enhance the compound’s binding affinity to biological targets, making it useful in imaging and drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Methyl-9-(2-methylphenyl)fluorene
- 9-Ethyl-9-(2-methylphenyl)fluorene
Comparison
Compared to similar compounds, 9-Fluoro-9-(2-methylphenyl)-9H-fluorene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more suitable for applications requiring high stability and specific electronic characteristics.
Propriétés
Numéro CAS |
88172-56-9 |
|---|---|
Formule moléculaire |
C20H15F |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
9-fluoro-9-(2-methylphenyl)fluorene |
InChI |
InChI=1S/C20H15F/c1-14-8-2-5-11-17(14)20(21)18-12-6-3-9-15(18)16-10-4-7-13-19(16)20/h2-13H,1H3 |
Clé InChI |
RCGUOAXLAICETF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


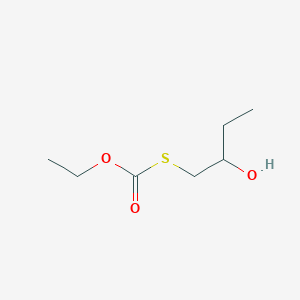
![4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one](/img/structure/B14395373.png)

![6,7,9-Trimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]azepine-5,8-dione](/img/structure/B14395386.png)
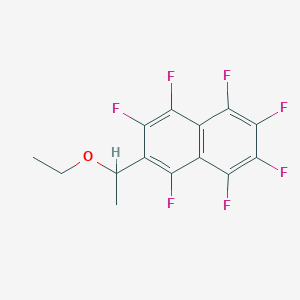
![1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine](/img/structure/B14395398.png)

![4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile](/img/structure/B14395407.png)
